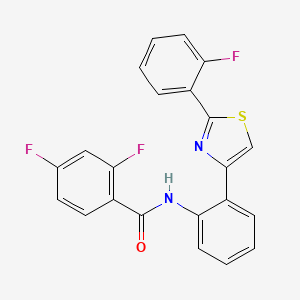

2,4-difluoro-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,4-difluoro-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)benzamide is a complex organic compound that features a thiazole ring substituted with fluorine atoms. Thiazoles are a class of heterocyclic compounds containing both sulfur and nitrogen atoms, known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties .

Vorbereitungsmethoden

The synthesis of 2,4-difluoro-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)benzamide typically involves multiple steps. One common route includes the reaction of 2-fluorobenzoyl chloride with 2,4-difluoroaniline to form the intermediate, which is then coupled with a thiazole derivative . Industrial production methods often involve similar multi-step processes, optimized for yield and purity.

Analyse Chemischer Reaktionen

This compound can undergo various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

One of the most notable applications of this compound is in cancer treatment. Research indicates that it can be used in combination therapies targeting specific cancer pathways. For instance, a patent describes a method involving the co-administration of this compound with a B-Raf inhibitor to enhance antiproliferative activity against cancer cells. The combination has shown promising results in preclinical models, indicating potential efficacy in treating malignancies driven by B-Raf mutations .

Case Study: Combination Therapy

- Objective: Evaluate the efficacy of 2,4-difluoro-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)benzamide in combination with B-Raf inhibitors.

- Results: In vivo studies demonstrated significant tumor reduction compared to monotherapy, suggesting synergistic effects.

Antifungal Activity

The introduction of fluorine atoms into organic molecules often enhances their biological activity. This compound has been evaluated for its antifungal properties against various pathogens. A study noted that derivatives with difluoro(heteroaryl)methyl moieties exhibited strong antifungal activity against strains such as Candida albicans and Aspergillus fumigatus.

Data Table: Antifungal Activity

| Compound | Minimum Inhibitory Concentration (MIC, mg/ml) | Target Organism |

|---|---|---|

| 1a | ≤0.125 | C. albicans |

| 1b | ≤0.25 | A. fumigatus |

| 1c | 1 | T. mentagrophytes |

This data illustrates the compound's potential as an antifungal agent, particularly in immunocompromised patients where systemic mycoses are prevalent .

Pharmacological Mechanisms

The pharmacological mechanisms of this compound involve its interaction with biological targets that regulate cell proliferation and apoptosis. The presence of fluorine enhances lipophilicity and may improve the compound's ability to penetrate cellular membranes, thus increasing its bioavailability and therapeutic efficacy.

Mechanism Insights

- Fluorine Substitution: Enhances metabolic stability and alters binding affinity to target proteins.

- Target Pathways: Inhibition of specific kinases involved in cell signaling pathways critical for cancer progression.

Synthesis and Structural Analysis

The synthesis of this compound typically involves multi-step organic reactions that introduce the difluoro and thiazole functionalities. Structural analysis through techniques such as X-ray crystallography has provided insights into its molecular geometry and bonding characteristics.

Synthesis Overview

- Key Steps:

- Formation of thiazole ring.

- Introduction of difluoro groups via electrophilic fluorination.

- Final coupling reactions to achieve the desired amide structure.

Wirkmechanismus

The compound exerts its effects primarily through interactions with biological targets, such as enzymes and receptors. The thiazole ring and fluorine atoms play crucial roles in binding to these targets, influencing the compound’s biological activity. Specific pathways and molecular targets vary depending on the application, but often involve inhibition of key enzymes or disruption of cellular processes .

Vergleich Mit ähnlichen Verbindungen

Compared to other thiazole derivatives, 2,4-difluoro-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)benzamide is unique due to its specific substitution pattern, which enhances its biological activity and stability. Similar compounds include:

- 2,4-difluorophenyl isocyanate

- 2,4-difluorobiphenyl

- Other 2,4-disubstituted thiazoles .

This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.

Biologische Aktivität

2,4-Difluoro-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activities, and mechanisms of action of this compound, drawing from diverse research studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available thiazole derivatives and fluorinated benzamides. The process often includes:

- Formation of Thiazole Ring : Utilizing 2-fluorophenyl and appropriate thioketones.

- Coupling Reaction : Employing coupling agents to link the thiazole moiety with substituted benzamides.

- Fluorination : Introducing fluorine atoms at the 2 and 4 positions of the benzamide for enhanced biological activity.

Antimicrobial Activity

Research indicates that derivatives of thiazole and benzamide exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound shows:

- Antibacterial Activity : Effective against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). The Minimum Inhibitory Concentration (MIC) values reported range from 6.25 to 200 µg/ml depending on the bacterial strain tested .

- Antifungal Activity : The compound also exhibits antifungal effects against strains like Candida albicans and Aspergillus niger, with comparable MIC values .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

- Inhibition of Cell Wall Synthesis : Similar compounds have been shown to interfere with bacterial cell wall synthesis.

- Disruption of Membrane Integrity : The presence of fluorine may enhance the lipophilicity of the compound, allowing it to disrupt microbial membranes more effectively.

Case Studies

- Antimicrobial Screening : A study conducted on a series of thiazole derivatives, including our compound, showed promising results against various pathogens. The study utilized standard drugs for comparison and found that certain derivatives exhibited superior activity .

- Comparative Analysis : In a comparative study involving multiple thiazole-based compounds, this compound was highlighted for its potent activity against resistant strains of bacteria, suggesting its potential as a lead compound in drug development .

Data Table

| Compound Name | Antibacterial Activity (MIC µg/ml) | Antifungal Activity (MIC µg/ml) |

|---|---|---|

| This compound | 6.25 - 200 | 10 - 100 |

| Standard Drug (Ceftizoxime) | 8 - 32 | Not applicable |

| Standard Drug (Fluconazole) | Not applicable | 5 - 50 |

Eigenschaften

IUPAC Name |

2,4-difluoro-N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H13F3N2OS/c23-13-9-10-14(18(25)11-13)21(28)26-19-8-4-2-6-16(19)20-12-29-22(27-20)15-5-1-3-7-17(15)24/h1-12H,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVVDEHUKCUXRMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC=CC=C3F)NC(=O)C4=C(C=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H13F3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.